2-Demethylcolchicine

説明

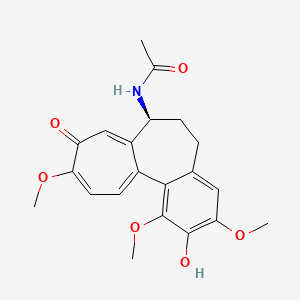

Structure

3D Structure

特性

IUPAC Name |

N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOVAJCRYIUTBD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223605 | |

| Record name | Colchicine, 3-demethyl- (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-36-9 | |

| Record name | (-)-2-Demethylcolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O2-demethylcolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Demethylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, 3-demethyl- (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DEMETHYLCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9U19L3N0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Demethylcolchicine CAS number and molecular weight

An In-Depth Technical Guide to 2-Demethylcolchicine

This guide provides a comprehensive technical overview of 2-Demethylcolchicine, a significant metabolite of colchicine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, mechanism of action, synthesis, and practical applications, grounded in authoritative scientific literature.

Core Compound Identification and Properties

2-Demethylcolchicine, also known as O²-Demethylcolchicine, is a yellow crystalline solid primarily recognized as a metabolite of colchicine.[1][2] Its investigation is crucial for understanding the broader pharmacological and toxicological profile of its parent compound and for its own potential as an anti-tumor agent.[2][3]

Table 1: Physicochemical Properties of 2-Demethylcolchicine

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 102491-80-5 | [1][4][5][6] |

| Molecular Formula | C₂₁H₂₃NO₆ | [1][4][6] |

| Molecular Weight | 385.41 g/mol | [2][4][5][6] |

| Appearance | Yellow Crystalline Solid | [1][2] |

| Storage Temperature | -20°C Freezer | [1][2] |

| Primary Use | Research, Anti-tumor Activity |[1][2][7] |

Mechanism of Action: A Colchicine Binding Site Inhibitor

The primary mechanism of action for 2-Demethylcolchicine, like its parent compound, is the disruption of microtubule polymerization.[8] It functions as a Colchicine Binding Site Inhibitor (CBSI), targeting one of the most critical domains on the tubulin protein for microtubule dynamics.[9][10]

The Colchicine Binding Site: This site is located at the interface between α- and β-tubulin heterodimers.[9][11] The binding of a ligand, such as 2-Demethylcolchicine, to this pocket physically obstructs the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules.[12] This leads to the destabilization of microtubules.

Downstream Cellular Consequences:

-

Mitotic Arrest: The disruption of microtubule dynamics has its most profound effect during cell division. The mitotic spindle, composed of microtubules, cannot form correctly. This activates the Spindle Assembly Checkpoint (SAC), leading to cell cycle arrest in the G2/M phase.[13]

-

Inhibition of Neutrophil Activity: Microtubules are essential for the motility and phagocytic activity of neutrophils. By inhibiting microtubule function, colchicine and its derivatives can suppress neutrophil migration to inflammation sites, a key aspect of their anti-inflammatory effects.[8][14]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is the foundational principle of its anti-tumor activity.[9]

Figure 1. Signaling pathway of 2-Demethylcolchicine.

Synthesis and Preparation

While 2-Demethylcolchicine is a natural metabolite, it can also be prepared semi-synthetically from colchicine. An established method involves the selective demethylation of the C-2 methoxy group using a strong acid.

Figure 2. Workflow for the synthesis of 2-Demethylcolchicine.

Experimental Protocol: Synthesis of 2-Demethylcolchicine

This protocol is adapted from the literature for the preparation of 2-Demethylcolchicine from colchicine.[15][16]

Materials:

-

Colchicine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

2 N Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Alumina (Al₂O₃, basic) for chromatography

-

TLC plates (Silica gel)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, carefully add colchicine (e.g., 500 mg) to concentrated sulfuric acid (e.g., 2.5 mL).

-

Heating: Stir the mixture at 60°C for approximately 5 hours.

-

Causality: The elevated temperature and strong acid facilitate the selective cleavage of the C-2 ether bond, which is more susceptible to hydrolysis under these conditions compared to the other methoxy groups.

-

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture is diluted with methanol and spotted on a silica gel plate.

-

Quenching: After the reaction is complete, carefully pour the yellow solution onto crushed ice. This neutralizes the strong acid in a controlled manner.

-

Neutralization: Adjust the pH of the solution to approximately 5 by slowly adding 2 N NaOH while cooling the mixture in an ice bath.

-

Extraction: Transfer the solution to a separatory funnel and extract the product with dichloromethane multiple times.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on basic alumina. The final product, 2-Demethylcolchicine, is eluted and crystallized to yield a pure yellow solid.[16]

Key Research Applications and Protocols

2-Demethylcolchicine serves as a valuable tool in cancer research and cell biology due to its specific mechanism of action.

Application 1: In Vitro Anti-Proliferative Studies

The compound is frequently used to assess its cytotoxic effects on various cancer cell lines. A standard method is the MTT or similar cell viability assay to determine the IC₅₀ value.

Application 2: Analysis of Microtubule Dynamics

As a tubulin-destabilizing agent, it is used in cell-free assays to study the kinetics of tubulin polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a method to quantitatively assess the inhibitory effect of 2-Demethylcolchicine on tubulin assembly.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine triphosphate (GTP)

-

2-Demethylcolchicine

-

DMSO (vehicle control)

-

Microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

-

Preparation: Prepare a stock solution of 2-Demethylcolchicine in DMSO. Reconstitute tubulin in General Tubulin Buffer on ice.

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately place the plate in a microplate reader pre-heated to 37°C.

-

Causality: Tubulin polymerization is a temperature- and GTP-dependent process. Incubation at 37°C provides the necessary energy for assembly, which is monitored by the increase in light scattering (absorbance) at 340 nm.

-

-

Data Acquisition: Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

-

Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of 2-Demethylcolchicine will be observed as a reduction in the rate and extent of polymerization compared to the vehicle control.

Conclusion

2-Demethylcolchicine is a key metabolite and derivative of colchicine with significant anti-tumor properties rooted in its function as a potent microtubule-destabilizing agent. Its well-defined mechanism of action, targeting the colchicine binding site on tubulin, makes it an invaluable tool for research into cell division, microtubule dynamics, and the development of novel anti-cancer therapeutics. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its application in a modern research setting.

References

-

Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation . Taylor & Francis Online. [Link]

-

Tubulin structure and detail of the colchicine binding site located... . ResearchGate. [Link]

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review . MDPI. [Link]

-

Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective . PubMed. [Link]

-

Tubulin Inhibitors Targeting the Colchicine Binding Site: A Perspective of Privileged Structures . Taylor & Francis Online. [Link]

-

Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines . PubMed. [Link]

-

Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines . ACS Publications. [Link]

- Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues.

-

Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+) - Colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines . ACS Publications. [Link]

-

(-)-2-Demethylcolchicine | C21H23NO6 | CID 23757 . PubChem. [Link]

- Process for the glycosidation of colchicine and thiocolchicine.

-

What is the mechanism of Colchicine? . Patsnap Synapse. [Link]

-

Colchicine --- update on mechanisms of action and therapeutic uses . PMC - NIH. [Link]

-

Colchiceine | C21H23NO6 | CID 234105 . PubChem - NIH. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Demethyl Colchicine CAS#: 102491-80-5 [amp.chemicalbook.com]

- 3. 2-Demethyl Colchicine | CAS 102491-80-5 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-Demethyl Colchicine | 102491-80-5 [chemicalbook.com]

- 8. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 15. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

2-Demethylcolchicine chemical structure and synthesis

An In-depth Technical Guide to the Chemical Structure and Synthesis of 2-Demethylcolchicine

Introduction

2-Demethylcolchicine, a principal metabolite of the renowned anti-gout agent colchicine, stands as a molecule of significant interest in medicinal chemistry and pharmacology.[1][2] As a member of the colchicinoid family of pseudoalkaloids, it shares the distinctive tricyclic benzo[a]heptalene core but possesses a unique structural modification—a hydroxyl group at the C-2 position of the A ring—that profoundly influences its biological activity and physicochemical properties.[1][3] This modification has made 2-demethylcolchicine a crucial tool for probing structure-activity relationships at the colchicine-binding site of tubulin and a precursor for novel semi-synthetic derivatives with potential anti-tumor activity.[1]

This technical guide offers a comprehensive exploration of 2-demethylcolchicine, designed for researchers, scientists, and professionals in drug development. It delves into the intricacies of its chemical architecture and elucidates the primary synthetic route for its preparation, grounding all technical descriptions in established scientific literature.

Part 1: The Chemical Architecture of 2-Demethylcolchicine

The biological function of any molecule is intrinsically linked to its three-dimensional structure. Understanding the precise arrangement of atoms, functional groups, and stereocenters in 2-demethylcolchicine is fundamental to appreciating its interaction with biological targets.

Systematic Identification and Core Scaffold

2-Demethylcolchicine is systematically identified as N-[(7S)-5,6,7,9-tetrahydro-2-hydroxy-1,3,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide.[1][3] Its structure is built upon a rigid 6-7-7 tricyclic system, comprising a six-membered aromatic A ring fused to a seven-membered B ring, which is in turn fused to a seven-membered tropolone C ring. This complex scaffold dictates the molecule's overall conformation and presents a significant challenge for de novo total synthesis.[4][5]

Key Structural Features and Comparison to Colchicine

The defining feature of 2-demethylcolchicine is the phenolic hydroxyl group at the C-2 position on the A ring, replacing the methoxy group present in its parent compound, colchicine. This seemingly minor change has significant implications:

-

Polarity and Solubility: The introduction of a hydrogen-bond-donating hydroxyl group increases the molecule's polarity compared to colchicine.

-

Metabolic Stability: This position is a known site of O-demethylation of colchicine by cytochrome P450 enzymes (specifically CYP3A4) in vivo, making 2-demethylcolchicine a major metabolite.[6]

-

Synthetic Handle: The phenolic hydroxyl group serves as a convenient chemical handle for further derivatization, allowing for the synthesis of novel analogues with modified properties.[7]

Other key features include:

-

Ring A: A trimethoxybenzene ring in colchicine becomes a di-methoxy-phenol ring in this analogue.

-

Ring B: A seven-membered ring that holds the acetamido group.

-

Stereocenter: A chiral center at the C-7 position with an (S)-configuration, which is crucial for high-affinity binding to tubulin.[8]

-

Ring C: A tropolone ring, a non-benzenoid aromatic system, which is another critical pharmacophoric element for biological activity.

Below is a diagram illustrating the chemical structure of 2-demethylcolchicine, highlighting the key functional groups and ring numbering.

Caption: Chemical structure of 2-demethylcolchicine.

Physicochemical Properties

The key properties of 2-demethylcolchicine are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | N-[(7S)-5,6,7,9-tetrahydro-2-hydroxy-1,3,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide | [1][3] |

| CAS Number | 102491-80-5; 7336-36-9 (alternate) | [2][3][9] |

| Molecular Formula | C₂₁H₂₃NO₆ | [1][2][8] |

| Molecular Weight | 385.41 g/mol | [1][2] |

| Appearance | Yellow Crystalline Solid | [1][10] |

| Melting Point | 166-168°C | [10] |

| Storage Temperature | -20°C Freezer | [1][10] |

Part 2: Synthesis of 2-Demethylcolchicine

While the de novo total synthesis of colchicinoids represents a formidable challenge tackled in landmark academic achievements, it is not a practical route for obtaining analogues like 2-demethylcolchicine for routine research.[4][11] Instead, the most efficient and widely used method is a semi-synthesis starting from the readily available natural product, colchicine.

Semi-synthesis via Selective Demethylation of Colchicine

The conversion of colchicine to 2-demethylcolchicine hinges on the selective cleavage of one of the three ether linkages on the aromatic A ring, without affecting the metabolically more labile methoxy group on the tropolone C ring.

Causality Behind Reagent Selection: The use of concentrated sulfuric acid (H₂SO₄) is a classic and effective method for this specific transformation.[12] The rationale is as follows:

-

A-Ring Methoxy Groups: These are standard aryl methyl ethers. Their cleavage requires harsh, strongly acidic conditions.

-

C-Ring Methoxy Group (C-10): This group is part of a vinylogous ester system (an enol ether of a ketone). It is much more susceptible to hydrolysis under milder acidic conditions, which would lead to the formation of colchiceine (10-demethylcolchicine).[7][13]

-

Selective Reactivity: By employing a strong, non-nucleophilic acid like concentrated H₂SO₄ under controlled temperature and time, it is possible to preferentially cleave one of the more robust A-ring ethers while minimizing cleavage at the C-10 position. The conditions are optimized to favor the formation of the C-2 demethylated product over the C-3 isomer.[12]

Caption: Semi-synthesis workflow for 2-demethylcolchicine.

Experimental Protocol: Demethylation of Colchicine

The following protocol is a self-validating system adapted from established and published methodologies.[12] Researchers should always perform their own risk assessment before undertaking any chemical synthesis.

Materials and Reagents:

-

Colchicine

-

Concentrated Sulfuric Acid (95-98%)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol or CHCl₃/Acetone gradient)

Step-by-Step Methodology:

-

Reaction Setup: Carefully add colchicine to concentrated sulfuric acid, pre-cooled in an ice bath (0-5°C). The reaction is typically performed neat in the acid.

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., room temperature) for a specific duration as determined by literature or reaction monitoring (e.g., via TLC). Reaction times can vary, but several hours are typical.

-

Work-up - Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice. This step must be performed with extreme caution in a fume hood due to the highly exothermic nature of diluting concentrated acid.

-

Work-up - Neutralization: Once the mixture has cooled, slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic (pH ~ 7-8).

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product multiple times with an organic solvent like dichloromethane or chloroform.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a mixture of the starting material, the desired 2-demethylated product, the 3-demethylated isomer, and other byproducts. Purify the crude material using silica gel column chromatography with an appropriate solvent system to isolate the pure 2-demethylcolchicine.

Data Summary for Semi-Synthesis

| Parameter | Details | Rationale / Reference |

| Starting Material | Colchicine | Naturally abundant and commercially available precursor. |

| Key Reagent | Concentrated H₂SO₄ | Provides strong acidic conditions for selective aryl ether cleavage.[12] |

| Typical Yield | Variable (dependent on optimization) | Yields are often moderate due to the formation of isomers and side products. |

| Purification Method | Silica Gel Column Chromatography | Necessary to separate the target compound from isomers and unreacted starting material. |

Biosynthesis of the Colchicine Core

In nature, the complex colchicine scaffold is assembled enzymatically from simple amino acid precursors.[14][15] While not a practical laboratory method for production, understanding the biosynthesis provides crucial context on the molecule's origin.

Key Biosynthetic Steps:

-

Precursors: The pathway begins with the amino acids L-phenylalanine and L-tyrosine.[16]

-

Scaffold Formation: These precursors are elaborated and coupled to form a key phenethylisoquinoline intermediate, (S)-autumnaline.[16]

-

Oxidative Coupling: Intramolecular phenolic oxidative coupling of (S)-autumnaline leads to the formation of O-methylandrocymbine.[15]

-

Ring Expansion: A remarkable and defining step involves a cytochrome P450-catalyzed ring expansion of the dienone ring in O-methylandrocymbine to form the seven-membered tropolone C-ring, which is the hallmark of the colchicinoids.[15]

-

Tailoring Steps: Subsequent enzymatic modifications, including demethylations and N-acetylation, complete the biosynthesis of colchicine.[16]

Caption: Simplified overview of the colchicine biosynthetic pathway.

Conclusion

2-Demethylcolchicine is a structurally fascinating and synthetically accessible analogue of colchicine. Its chemical architecture, defined by the tricyclic colchicinoid core and a C-2 phenolic group, makes it an invaluable molecule for medicinal chemistry. The most pragmatic and established route for its preparation is the selective demethylation of colchicine using concentrated sulfuric acid, a method that leverages the differential reactivity of the molecule's four methoxy groups. A thorough understanding of both its structure and synthesis is essential for researchers aiming to explore the pharmacology of the colchicine binding site and develop next-generation tubulin-targeting agents for therapeutic applications.

References

-

Chaudhary, A. K., Kumar, V., & Singh, P. K. (2018). Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization. The Journal of Organic Chemistry, 83(5), 2534–2542. [Link]

-

Rösner, M., Capraro, H. G., Jacobson, A. E., Atwell, L., Brossi, A., Iorio, M. A., Williams, T. H., Sik, R. H., & Chignell, C. F. (1981). Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of Medicinal Chemistry, 24(3), 257–261. [Link]

-

Chemistry LibreTexts. (2021). 6.1: Colchicine. [Link]

-

Sattely, E. S., et al. (2021). Total biosynthesis of the tubulin-binding alkaloid colchicine. bioRxiv. [Link]

-

PubChem. (n.d.). 2-demethylcolchicine. [Link]

-

Poudel, P., et al. (2017). Biorhizome: A Biosynthetic Platform for Colchicine Biomanufacturing. Frontiers in Plant Science, 8, 1133. [Link]

-

Nett, R. S., Lau, W., & Sattely, E. S. (2020). Discovery and engineering of colchicine alkaloid biosynthesis. Nature, 584(7819), 148–153. [Link]

-

Xu, J., et al. (2018). Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. Chemical Science, 9(28), 6115-6121. [Link]

-

PubChem. (n.d.). Colchiceine. [Link]

-

Wawrzyńczak, A., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules, 25(5), 1198. [Link]

-

Zapsas, G., & Graening, T. (2010). Total Syntheses of Colchicine in Comparison: A Journey Through 50 Years of Synthetic Organic Chemistry. Angewandte Chemie International Edition, 49(1), 26-69. [Link]

-

Wikipedia. (n.d.). Colchicine. [Link]

-

UCL Discovery. (n.d.). Synthetic approaches towards a total synthesis of colchicine. [Link]

-

ResearchGate. (n.d.). Discovery of a pathway for colchicine alkaloid biosynthesis. [Link]

-

PubChem. (n.d.). Colchicine. [Link]

-

Brossi, A., et al. (1983). Biological effects of modified colchicines. 2. Evaluation of catecholic colchicines, colchifolines, colchicide, and novel N-acyl- and N-aroyldeacetylcolchicines. Journal of Medicinal Chemistry, 26(10), 1365-9. [Link]

-

Li, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. Journal of Medicinal Chemistry, 65(1), 323-346. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. thepurechem.com [thepurechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches towards a total synthesis of colchicine - UCL Discovery [discovery.ucl.ac.uk]

- 6. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-demethylcolchicine (C21H23NO6) [pubchemlite.lcsb.uni.lu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2-Demethyl Colchicine CAS#: 102491-80-5 [amp.chemicalbook.com]

- 11. Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Colchiceine | C21H23NO6 | CID 234105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Total biosynthesis of the tubulin-binding alkaloid colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Colchicine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Tubulin Binding Affinity and Kinetics of 2-Demethylcolchicine

This guide provides a comprehensive technical overview of the tubulin binding affinity and kinetics of 2-demethylcolchicine (2-DMC), a metabolite and analogue of the well-known microtubule-targeting agent, colchicine.[1][2] While direct extensive studies on 2-DMC are not as prevalent as for its parent compound, this document synthesizes established knowledge of the colchicine binding site, the structure-activity relationships of colchicinoids, and state-of-the-art biophysical techniques to provide a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals working in oncology and cytoskeletal biology.

The Colchicine Binding Site: A Prime Target for Antimitotic Agents

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are fundamental components of the eukaryotic cytoskeleton. Their dynamic instability—the stochastic switching between periods of polymerization and depolymerization—is crucial for a myriad of cellular processes, most notably mitotic spindle formation and chromosome segregation.[3] Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.

Small molecules that interfere with microtubule dynamics can arrest the cell cycle at the G2/M phase and induce apoptosis in rapidly proliferating cancer cells.[4] These agents are broadly classified based on their binding site on the tubulin dimer. The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a particularly important target for microtubule-destabilizing agents.[5][6] Colchicine, a natural alkaloid, binds to this site with high affinity, inducing a conformational change in the tubulin dimer that prevents its incorporation into growing microtubules and promotes a curved conformation, leading to microtubule depolymerization.[6][7] However, the clinical utility of colchicine in cancer therapy is hampered by its narrow therapeutic index and significant toxicity.[5] This has spurred the development of numerous colchicine binding site inhibitors (CBSIs) with improved pharmacological profiles.

Structure-Activity Relationship of Colchicinoids and the Hypothesized Impact of 2-Demethylation

The colchicine molecule consists of three rings: a trimethoxyphenyl A-ring, a methoxy-substituted tropolone C-ring, and a B-ring that connects them.[6] Structure-activity relationship studies have elucidated the roles of these different moieties in tubulin binding. The trimethoxyphenyl A-ring is crucial for anchoring the molecule within a hydrophobic pocket on β-tubulin, while the tropolone C-ring is involved in interactions that modulate the inhibitory activity.[6]

2-Demethylcolchicine (2-DMC) is a colchicine analogue where the methoxy group at the C-2 position of the A-ring is replaced by a hydroxyl group.[1][2][8][9][10] Based on the established importance of the A-ring for binding affinity, this modification is expected to have a significant impact on the interaction with tubulin. The methoxy groups of colchicine's A-ring form critical interactions within the binding pocket. The loss of the methyl group at the C-2 position would likely alter the steric and electronic properties of this ring, potentially reducing the van der Waals interactions and the overall hydrophobicity that contribute to the high-affinity binding of colchicine. Therefore, it is hypothesized that 2-DMC will exhibit a lower binding affinity for tubulin compared to colchicine.

The kinetics of binding may also be affected. The initial binding of colchicinoids is thought to involve the insertion of the A-ring into its binding pocket, followed by a conformational change in the tubulin-ligand complex.[11] A modification in the A-ring could influence the rates of both the initial association and the subsequent isomerization, as well as the dissociation of the ligand.

Methodologies for Characterizing the Tubulin-2-DMC Interaction

A multi-faceted approach employing various biophysical techniques is essential for a comprehensive understanding of the binding affinity and kinetics of 2-DMC with tubulin. The following sections detail the experimental protocols for key assays.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is a fundamental functional assessment to determine if 2-DMC, like colchicine, inhibits microtubule formation. The principle lies in monitoring the polymerization of purified tubulin into microtubules, which can be measured by an increase in turbidity or fluorescence.[3]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL) in a suitable buffer (e.g., General Tubulin Buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 15% glycerol.[3]

-

For a fluorescence-based assay, include a fluorescent reporter that binds to polymerized microtubules.[3]

-

Prepare 10x stock solutions of 2-DMC at various concentrations in the same buffer. Include a known polymerization inhibitor (e.g., colchicine or nocodazole) as a positive control and a vehicle control (e.g., buffer with DMSO).[3]

-

-

Assay Execution:

-

Data Acquisition and Analysis:

-

Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence intensity over time (e.g., every 60 seconds for 60 minutes).[12]

-

Plot the absorbance or fluorescence as a function of time.

-

Determine the IC₅₀ value for 2-DMC, which is the concentration that inhibits tubulin polymerization by 50%, by fitting the dose-response curve.

-

Causality Behind Experimental Choices:

-

GTP is essential: Tubulin polymerization is a GTP-dependent process.[7]

-

Glycerol enhances polymerization: Glycerol is included to promote microtubule assembly.[13]

-

Temperature control is critical: Tubulin polymerizes at 37°C and depolymerizes at 4°C.[13]

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Fluorescence Spectroscopy for Binding Affinity (Kd) Determination

This technique is used to quantify the binding affinity (dissociation constant, Kd) of 2-DMC to tubulin. It relies on the change in the intrinsic fluorescence of tubulin (from tryptophan residues) or a fluorescent probe upon ligand binding.[14]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified tubulin in a suitable buffer. The concentration should be accurately determined.

-

Prepare a stock solution of 2-DMC.

-

If using a fluorescent probe, prepare a stock solution of the probe (e.g., DAPI, which binds to tubulin).[15]

-

-

Titration:

-

Place a fixed concentration of tubulin in a quartz cuvette.

-

Sequentially add small aliquots of the 2-DMC stock solution to the cuvette.

-

After each addition, allow the system to equilibrate.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum after each addition of 2-DMC. For intrinsic tryptophan fluorescence, the excitation wavelength is typically around 295 nm, and the emission is monitored between 310 and 400 nm.[14]

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution.

-

Plot the change in fluorescence intensity as a function of the 2-DMC concentration.

-

Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).[14]

-

Causality Behind Experimental Choices:

-

Intrinsic fluorescence: Tryptophan residues in tubulin are sensitive to their local environment. Ligand binding can alter this environment, leading to a change in fluorescence.[14]

-

Titration approach: This allows for the determination of the binding affinity by observing the saturation of the fluorescence change as the ligand concentration increases.

Caption: Workflow for determining binding affinity using fluorescence spectroscopy.

Isothermal Titration Calorimetry (ITC) for a Complete Thermodynamic Profile

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[16] It allows for the simultaneous determination of the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and the enthalpy (ΔH) of binding in a single experiment.[17] From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.[17][18]

Experimental Protocol:

-

Sample Preparation:

-

Prepare solutions of tubulin and 2-DMC in the exact same, degassed buffer to minimize heats of dilution.[19]

-

Accurately determine the concentrations of both tubulin and 2-DMC.

-

Typically, the macromolecule (tubulin) is placed in the sample cell, and the ligand (2-DMC) is in the injection syringe.[19]

-

-

ITC Experiment:

-

Set the experimental temperature.

-

Perform a series of small, sequential injections of the 2-DMC solution into the tubulin solution in the sample cell.[16]

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks for each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of 2-DMC to tubulin.

-

Fit the resulting binding isotherm to a suitable model to extract the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[17][20]

-

Calculate ΔG and TΔS using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.[19]

-

Causality Behind Experimental Choices:

-

Identical buffers are critical: Any mismatch in buffer composition between the syringe and the cell will result in large heats of dilution, which can mask the true binding signal.[19]

-

Concentration accuracy is key: The accuracy of the determined stoichiometry and binding affinity depends directly on the accuracy of the input concentrations.[19]

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) for Binding Kinetics (kon and koff)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[21] It is particularly well-suited for determining the kinetic parameters of binding, including the association rate constant (kon or ka) and the dissociation rate constant (koff or kd).[22] The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.

Experimental Protocol:

-

Chip Preparation:

-

Immobilize purified tubulin onto the surface of an SPR sensor chip. This can be achieved through various chemistries, such as amine coupling.

-

-

Binding Measurement:

-

Flow a solution of 2-DMC at a specific concentration over the chip surface (association phase). The binding of 2-DMC to the immobilized tubulin causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

After a certain time, switch to flowing buffer without 2-DMC over the chip (dissociation phase). The dissociation of 2-DMC from tubulin results in a decrease in the SPR signal.

-

Repeat this process for a range of 2-DMC concentrations.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed.

-

The association and dissociation phases of the sensorgrams are fitted to kinetic models to determine the kon and koff values.[21]

-

The Kd can be determined from the ratio of koff to kon, or by plotting the steady-state response against the analyte concentration.

-

Causality Behind Experimental Choices:

-

Immobilization of one partner: SPR requires one of the interacting molecules to be immobilized on the sensor surface to detect the binding of the other molecule in solution.[23]

-

Flow-based system: The continuous flow of analyte allows for the measurement of both the association and dissociation phases in real-time.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Data Summary and Interpretation

The data obtained from these experiments should be systematically organized to provide a clear and comprehensive picture of the 2-DMC-tubulin interaction.

Table 1: Summary of Hypothesized and Experimental Binding Parameters for 2-Demethylcolchicine

| Parameter | Technique | Description | Colchicine (Reference Values) | 2-Demethylcolchicine (Experimental) |

| IC₅₀ | Tubulin Polymerization Assay | Concentration for 50% inhibition of tubulin polymerization | ~1-5 µM | To be determined |

| Kd | Fluorescence Spectroscopy / SPR | Equilibrium dissociation constant | ~0.1-1 µM | To be determined |

| kon (ka) | SPR | Association rate constant | Variable, depends on conditions | To be determined |

| koff (kd) | SPR | Dissociation rate constant | Slow | To be determined |

| n | ITC | Stoichiometry of binding | ~0.8-1.0 | To be determined |

| ΔH | ITC | Enthalpy of binding | Favorable (negative) | To be determined |

| TΔS | ITC | Entropy of binding | Favorable (positive) | To be determined |

| ΔG | ITC | Gibbs free energy of binding | Favorable (negative) | To be determined |

Note: Reference values for colchicine can vary depending on the experimental conditions (e.g., temperature, buffer, tubulin isotype).

A lower binding affinity for 2-DMC compared to colchicine would be reflected in a higher Kd value. The kinetic parameters from SPR will reveal whether a potential decrease in affinity is due to a faster dissociation rate (higher koff), a slower association rate (lower kon), or a combination of both. The thermodynamic data from ITC will provide insight into the driving forces of the binding event. For example, a less favorable enthalpy change (less negative ΔH) for 2-DMC could suggest the loss of key hydrogen bonds or van der Waals interactions due to the demethylation.

Conclusion

While 2-demethylcolchicine is structurally very similar to its parent compound, the demethylation at the C-2 position of the A-ring is predicted to reduce its binding affinity for tubulin. This technical guide provides a comprehensive roadmap for the experimental characterization of the binding affinity and kinetics of 2-DMC. By employing a combination of functional assays and biophysical techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and surface plasmon resonance, researchers can obtain a detailed understanding of the molecular interactions between 2-DMC and its target, tubulin. This knowledge is crucial for the rational design and development of new, more effective, and less toxic colchicine binding site inhibitors for therapeutic applications.

References

- Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer research. Nature Reviews Drug Discovery, 9(10), 790-803.

- Downing, K. H. (2000). Structural basis for the interaction of tubulin with proteins and drugs that affect microtubule dynamics. Annual Review of Cell and Developmental Biology, 16(1), 89-111.

- Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research, 29(11), 2943-2971.

- Andreu, J. M., & Timasheff, S. N. (1982). Interaction of tubulin with single ring analogues of colchicine. Biochemistry, 21(25), 6465-6476.

- Field, J. J., Pera, B., Calvo, E., Canoves, M., Coderch, C., Rivas, F., ... & Diaz, J. F. (2017). The study of the mechanism of action of the antitumour drug S-9788, a new tubulin assembly inhibitor. British journal of pharmacology, 174(18), 3064-3077.

- Ravelli, R. B., Gigant, B., Curmi, P. A., Jourdain, I., Lachkar, S., Sobel, A., & Knossow, M. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain.

- Engelborghs, Y. (2000). The tubulin-colchicine complex. Microtubule Protocols, 107-119.

- Panda, D., Daijo, J. E., Jordan, M. A., & Wilson, L. (1995). Kinetic stabilization of microtubule dynamics by estramustine is associated with a novel binding site. Journal of Biological Chemistry, 270(49), 29259-29265.

- Massarotti, D. J., Galigniana, M. D., & Roldán, A. (2002). Colchicine binding to tubulin is favoured by a more structured state of the protein. Cell biochemistry and function, 20(4), 315-322.

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

- O'Boyle, N. M., Greene, L. M., Bergin, O., Fichet, J. B., McCabe, T., Lloyd, D. G., & Meegan, M. J. (2011). The synthesis, biological evaluation and molecular modelling of 2-aryl-4-quinolone analogues of combretastatin A-4. Bioorganic & medicinal chemistry, 19(8), 2636-2649.

- Kumari, A., & Panda, D. (2022). Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy. Methods in Molecular Biology, 2430, 261-276.

- Shan, B., Medina, J. C., Santha, E., Frankmoelle, W. P., Chou, T. C., Learned, R. M., ... & Lee, S. H. (1999). The antitumor agent N-(2-((4-hydroxyphenyl) amino) pyridin-3-yl)-4-methoxybenzenesulfonamide (ABT-518) is a potent and orally bioavailable tubulin polymerization inhibitor. Cancer research, 59(23), 5988-5995.

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK011P) Manual. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

- Rösner, M. R., & Schmalzing, G. (1983). Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. European journal of biochemistry, 137(3), 553-559.

- Bhattacharyya, B., & Wolff, J. (1976). Colchicine binding to tubulin monomers: a mechanistic study. Biochemistry, 15(10), 2283-2288.

-

University of California, Davis. (n.d.). Isothermal Titration Calorimetry (ITC) for the Evaluation of Macromolecule-Ligand Interactions. Retrieved from [Link]

- Fondevila-Gascón, J., de la Torre, B. G., Rivas-García, L., Barasoain, I., Andreu, J. M., & Díaz, J. F. (2018). High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. Scientific reports, 8(1), 1-14.

- Dia, J., Rickman, D. S., & Slayter, H. S. (2006). Interactions between CLIP-170, tubulin, and microtubules: implications for the mechanism of CLIP-170 plus-end tracking behavior. Molecular biology of the cell, 17(8), 3463-3474.

-

PubChem. (n.d.). (-)-2-Demethylcolchicine. Retrieved from [Link]

- Zherenova, L. K., Slavgorodskii, A. V., & Stroylov, V. S. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29979-29987.

- Tuma, R., & Taira, K. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in molecular biology (Clifton, N.J.), 1964, 61-74.

-

University of Washington. (n.d.). Published fluorescence microtubule binding assay. Retrieved from [Link]

- Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1008, 103-118.

-

Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

Bio-Rad Laboratories, Inc. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]

- Chung, P. J., Wodak, S. J., & Surewicz, W. K. (2015). Independent tubulin binding and polymerization by the proline-rich region of Tau is regulated by Tau's N-terminal domain. The Journal of biological chemistry, 290(11), 7215-7225.

-

PubChemLite. (n.d.). 2-demethylcolchicine (C21H23NO6). Retrieved from [Link]

- Williams, R. F., Haley, B. E., & Barnes, L. D. (1989). Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites. Biochemistry, 28(20), 7834-7842.

- Davis, A., Martinez, R., Lacroix, B., & Ludueña, R. F. (2021). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 9, 688697.

- Levin, B., Pennington, L., & Clay, J. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.

- Fratti, R. A., Jun, Y., & Merz, A. J. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1860, 175-186.

- Wang, Y., Zhang, H., Lu, Y., Xu, Y., & Li, L. (2017). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Medicinal research reviews, 37(4), 813-834.

- Prestel, A., Krewson, C., & Wohland, T. (2025, August 6). Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance.

- Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, X., Zhang, Y., ... & Zhang, Y. (2022). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 27(19), 6527.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Demethyl Colchicine | 102491-80-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (-)-2-Demethylcolchicine | C21H23NO6 | CID 23757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. PubChemLite - 2-demethylcolchicine (C21H23NO6) [pubchemlite.lcsb.uni.lu]

- 11. Mechanism of tubulin-colchicine recognition: a kinetic study of the binding of the colchicine analogues colchicide and isocolchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 20. hackert.cm.utexas.edu [hackert.cm.utexas.edu]

- 21. bioradiations.com [bioradiations.com]

- 22. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Anti-Tumor Activity of 2-Demethylcolchicine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Scope of this Guide

This technical guide provides a comprehensive overview of the methodologies and scientific rationale for evaluating the in vitro anti-tumor activity of 2-Demethylcolchicine. As a Senior Application Scientist, the aim is to equip researchers with both the theoretical framework and practical protocols to investigate this promising compound. It is important to note that while the fundamental mechanism of action is shared with its parent compound, colchicine, specific quantitative data and detailed pathway analyses for 2-Demethylcolchicine are less prevalent in publicly available literature. Therefore, this guide will leverage the extensive research on colchicine to infer and contextualize the expected activities of 2-Demethylcolchicine, while clearly indicating where direct evidence for the latter is still emerging.

Introduction: The Therapeutic Potential of 2-Demethylcolchicine

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long history in medicine, primarily for the treatment of gout.[1] Its potent anti-mitotic properties, however, have also made it and its derivatives subjects of intense interest in oncology.[2] These compounds function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle, which is essential for cell division.[3] This disruption leads to cell cycle arrest and the induction of apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[2][4]

2-Demethylcolchicine, a key derivative of colchicine, serves as an important precursor in the synthesis of various colchicinoids with modified biological activities.[5] Understanding its intrinsic anti-tumor properties is crucial for the rational design of novel and more effective cancer therapeutics. This guide will delve into the core mechanisms of 2-Demethylcolchicine's action and provide detailed protocols for its in vitro evaluation.

Mechanism of Action: Disrupting the Cellular Engine

The primary molecular target of 2-Demethylcolchicine, like colchicine, is the tubulin protein, the building block of microtubules.[3] Microtubules are dynamic cytoskeletal filaments vital for numerous cellular processes, including cell shape maintenance, intracellular transport, and the formation of the mitotic spindle during cell division.

By binding to the colchicine-binding site on β-tubulin, 2-Demethylcolchicine inhibits the polymerization of tubulin dimers into microtubules.[6] This disruption of microtubule dynamics has profound consequences for the cell, leading to:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, leading to an arrest of the cell cycle in the G2/M phase.[7][8]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a cascade of molecular events culminating in cell death.[6]

Signaling Pathways Implicated in 2-Demethylcolchicine-Induced Apoptosis

The apoptotic cascade initiated by microtubule disruption is a complex process involving multiple signaling pathways. Based on studies of colchicine, the following key events are anticipated to be central to the action of 2-Demethylcolchicine:

-

G2/M Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing the cell from progressing into anaphase and leading to an accumulation of cells in the G2/M phase of the cell cycle.[5][7]

-

Mitochondrial (Intrinsic) Apoptotic Pathway: Prolonged mitotic arrest leads to the activation of the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6] The balance between these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c, in the cytoplasm, associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3.[6] These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptosis.

Caption: Experimental workflow for in vitro evaluation.

Data Presentation and Interpretation

IC₅₀ Values of Colchicine Derivatives

Table 1: Representative IC₅₀ Values of Colchicine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| AGS | Gastric | ~5 ng/mL (~12.5 nM) | [6] |

| NCI-N87 | Gastric | ~2 ng/mL (~5 nM) | [6] |

| MCF-7 | Breast | Not specified | [10] |

| A549 | Lung | Not specified | [9] |

| LoVo | Colon | Not specified | [9] |

Note: The IC₅₀ values for colchicine can vary depending on the specific experimental conditions, including the assay used and the incubation time. The values presented here are for illustrative purposes.

Conclusion and Future Directions

2-Demethylcolchicine, as a key member of the colchicinoid family, holds significant promise as an anti-tumor agent. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of its anti-proliferative and pro-apoptotic effects.

Future research should focus on generating a comprehensive profile of 2-Demethylcolchicine's activity across a broader panel of cancer cell lines to identify specific cancer types that are particularly sensitive to its effects. Furthermore, detailed molecular studies are warranted to elucidate the precise signaling pathways it modulates and to identify potential biomarkers for predicting treatment response. Such investigations will be instrumental in advancing 2-Demethylcolchicine and its derivatives towards clinical application in cancer therapy.

References

- De Vincenzo, R., Scambia, G., Ferlini, C., Distefano, M., Filippini, P., Riva, A., Bombardelli, E., Pocar, D., Gelmi, M. L., Benedetti Panici, P., & Mancuso, S. (1998). Antiproliferative activity of colchicine analogues on MDR-positive and MDR-negative human cancer cell lines. Planta Medica, 64(1), 46-50.

- Gajendran, T., & Balasubramanian, E. (2013). Comparative studies on the anticancer activity of colchicine by various controlled drug delivery modes. International Journal of Pharma and Bio Sciences, 4(1), 9-26.

- Bakar-Ateş, F., & Özdamar, M. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Journal of BUON, 23(1), 73-78.

- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.

- Jha, M. N., Bamburg, J. R., & Bedford, J. S. (1994). Cell cycle arrest by Colcemid differs in human normal and tumor cells. Cancer Research, 54(18), 5011-5015.

- Ghawanmeh, A. A., Al-Haidari, R. A., Al-Qerem, W. A., & Al-Hiari, Y. M. (2018). Novel colchicine derivatives and their anti-cancer activity. Current Pharmaceutical Design, 24(21), 2418-2426.

- Zhang, J., Li, C., Chen, D., Wang, J., & Wang, Y. (2019). Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. Bioscience Reports, 39(1), BSR20181160.

- Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle. Journal of Cell Science, 102(3), 387-392.

- Rösner, M., Capraro, H. G., Jacobson, A. E., Atwell, L., Brossi, A., Iorio, M. A., Williams, T. H., Sik, R. H., & Chignell, C. F. (1981). Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of Medicinal Chemistry, 24(3), 257-261.

- N/A

- Bakar-Ateş, F., & Özdamar, M. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Journal of BUON, 23(1), 73-78.

- N/A

- N/A

- Mollinedo, F., & Gajate, C. (2015). Microtubules, microtubule-interfering agents and apoptosis. Apoptosis, 20(5), 637-650.

- Schlesinger, N., De-La-Torre, I., & Schumacher, H. R. (2006). Colchicine. A review of its history, uses, and mechanism of action.

Sources

- 1. Novel Colchicine Derivatives and their Anti-cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation [frontiersin.org]

- 5. Disturbance of the Cell Cycle with Colchicine Enhances the Growth Advantage of Diethylnitrosamine‐initiated Hepatocytes in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Demethylcolchicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Demethylcolchicine, a primary metabolite of the well-known anti-inflammatory and antimitotic agent colchicine, is a compound of significant interest in medicinal chemistry and pharmacology. Formed through the action of cytochrome P450 3A4 (CYP3A4) on colchicine, its presence and activity are crucial for understanding the overall pharmacological and toxicological profile of its parent drug.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of 2-Demethylcolchicine, offering a foundational resource for researchers engaged in its study and potential therapeutic development.

Chemical Identity and Structure

2-Demethylcolchicine, systematically named N-[(7S)-5,6,7,9-Tetrahydro-2-hydroxy-1,3,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide, is characterized by the removal of the methyl group at the C-2 position of the A ring of colchicine. This structural modification imparts distinct physicochemical characteristics that influence its biological activity.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃NO₆ | [3] |

| Molecular Weight | 385.41 g/mol | [3] |

| CAS Number | 102491-80-5 | [4] |

| Appearance | Yellow Crystalline Solid | [5] |

Physicochemical Parameters

A thorough understanding of the physicochemical properties of 2-Demethylcolchicine is essential for its handling, formulation, and interpretation of biological data.

Solubility

| Solvent | Solubility of 2-Demethylcolchicine | Solubility of Colchicine (for comparison) | Source |

| Water | - | 45 mg/mL | |

| Ethanol | - | 50 mg/mL | |

| Chloroform | Slightly Soluble, Sonicated | Soluble | [5] |

| Methanol | Soluble | - | [5] |

| DMSO | - | ~25 mg/mL | [6] |

Note: The solubility of 2-Demethylcolchicine in various solvents requires further experimental determination for precise quantification.

Melting Point

The melting point is a key indicator of a compound's purity and identity.

| Compound | Melting Point (°C) | Source |

| 2-Demethylcolchicine | 166-168 | [5] |

pKa

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different physiological pH values, which in turn affects its absorption, distribution, and target interaction.

| Compound | pKa (Predicted) | Source |

| 2-Demethylcolchicine | 9.95 ± 0.40 | [5] |

Note: This is a predicted value, and experimental determination is recommended for confirmation.

Spectroscopic Properties

Spectroscopic data are fundamental for the structural elucidation and quantification of 2-Demethylcolchicine.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is a primary method for quantification. The UV-Vis spectrum of colchicine exhibits characteristic absorption maxima, and similar features are expected for 2-Demethylcolchicine due to the preservation of the core chromophore.

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Source |

| Colchicine | 202, 243, 352 | - | - | [6] |

Note: Specific λmax and molar absorptivity values for 2-Demethylcolchicine need to be experimentally determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and determining the fragmentation pattern of a molecule, which aids in its identification. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. The fragmentation of colchicinoids is well-characterized and can be used to identify 2-Demethylcolchicine in complex mixtures.[8][9]

Expected Fragmentation Pattern: The mass spectrum of 2-Demethylcolchicine is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z 385.41. Fragmentation would likely involve cleavages of the tropolone ring and loss of the acetamido group, similar to what is observed for other colchicine derivatives.[10]

Synthesis and Isolation

An improved method for the preparation of 2-demethylcolchicine involves the use of concentrated sulfuric acid.[11] This method provides a more efficient route to obtaining the compound for research purposes. Natural isolation from certain plant species has also been reported.[7]

Caption: Proposed mechanism of action of 2-Demethylcolchicine.

Pharmacokinetics and Metabolism

2-Demethylcolchicine is a known metabolite of colchicine in humans. The demethylation is primarily mediated by the CYP3A4 enzyme in the liver. Plasma levels of 2-Demethylcolchicine are generally low, constituting less than 5% of the parent drug concentration. [1]The pharmacokinetic profile of 2-Demethylcolchicine itself has not been extensively studied, but it is expected to be influenced by the factors affecting colchicine's metabolism and elimination.

Analytical Methodologies

The analysis of 2-Demethylcolchicine, often in the context of colchicine metabolism studies, typically employs High-Performance Liquid Chromatography (HPLC). Reversed-phase C18 columns are commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. [12][13]Detection is usually performed using a UV detector. For more sensitive and specific quantification, especially in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. [14] Example HPLC Protocol Outline:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., ammonium acetate).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at a wavelength corresponding to an absorption maximum of the analyte.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Caption: General workflow for the analysis of 2-Demethylcolchicine.

Stability

Information on the stability of 2-Demethylcolchicine under various conditions such as pH, temperature, and light is not extensively documented. However, as a derivative of colchicine, it may exhibit similar stability characteristics. Colchicine is known to be sensitive to light, and solutions should be protected from light to prevent degradation. Stability studies under forced degradation conditions are recommended to establish a comprehensive stability profile for 2-Demethylcolchicine.

Conclusion

2-Demethylcolchicine is a key metabolite of colchicine with its own distinct physicochemical properties and biological activity. While much can be inferred from its parent compound, further experimental investigation is required to fully characterize its solubility, pKa, spectroscopic properties, and tubulin binding affinity. A deeper understanding of these parameters will be invaluable for researchers in the fields of drug metabolism, pharmacokinetics, and the development of new colchicinoid-based therapeutics. This guide serves as a foundational resource to aid in these ongoing research efforts.

References

-

DailyMed. LODOCO- colchicine tablets 0.5 mg tablet. [Link]

-

ResearchGate. 1 H, 13 C, DEPT-135 and HMBC NMR data (in CDCl 3 ) for compound 5. [Link]

-

Kurek, J., et al. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Acta Chimica Slovenica, 2015. [Link]

-

Kurek, J., et al. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. PubMed, 2015. [Link]

-

Frontiers in Pharmacology. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. [Link]

-

Rasayan Journal of Chemistry. A NOVEL METHOD DEVOLOPMENT FOR VALIDATION AND DETECTION OF COLCHICINE DRUG BY RP-HPLC. [Link]

-

MDPI. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. [Link]

-

Rösner, M., et al. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of Medicinal Chemistry, 1981. [Link]

-

Canbolat, E., et al. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. PubMed Central, 2022. [Link]

-

Hastie, S. B. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. PubMed Central, 1991. [Link]

-

Al-Sanea, M. M., et al. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI, 2022. [Link]

-

Nett, R. S., et al. Total biosynthesis of the tubulin-binding alkaloid colchicine. PubMed Central, 2020. [Link]

-

Chen, B., et al. Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. National Institutes of Health, 2017. [Link]

-

MPG.PuRe. Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High-Resolution Mass Spectrometry Platforms. [Link]

-

SciSpace. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. [Link]

-

PubChem. (-)-2-Demethylcolchicine. [Link]

-

Chang, D.-J., et al. Part II. Development of Novel Colchicine-Derived Immunosuppressants With Improved Pharmacokinetic Properties. PubMed, 2012. [Link]

-

IJCRT.org. development and validation of uv- spectrophotometric method for the estimation of colchicine in bulk and pharmaceutical dosage form. [Link]

-

Chen, B., et al. Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. Chemical Science, 2017. [Link]

-

ResearchGate. Solubility of drugs in ethanol and dmso. [Link]

-

Barratt, D. T., et al. The Influence of Patient Factors on the Population Pharmacokinetics of Colchicine: Implications for Safe and Effective Dosing. PubMed Central, 2025. [Link]

-

PubChem. Colchicine. [Link]

-

Metin, B. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Pharmaffiliates. 2-Demethyl Colchicine | CAS No : 102491-80-5. [Link]

-

SciSpace. A review on bioanalytical method development and validation. [Link]

-

Trellu, M., et al. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans. PubMed, 2004. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Choi, Y. H., et al. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed Central, 2021. [Link]

-

Ma, X., et al. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. PubMed Central, 2018. [Link]

-

CASSS. Biologics Analytical Methods. [Link]

-

Patel, A., et al. Stress degradation studies on citicoline sodium and development of a validated stability-indicating HPLC assay. ResearchGate, 2011. [Link]

-

Richter, H. W., et al. Absorption spectrum, mass spectrometric properties, and electronic structure of 1,2-benzoquinone. PubMed, 2010. [Link]

-

CUNY Academic Works. Protein Stability Retention Under Harsh Conditions. [Link]

Sources

- 1. DailyMed - LODOCO- colchicine tablets 0.5 mg tablet [dailymed.nlm.nih.gov]

- 2. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Demethyl Colchicine | 102491-80-5 [chemicalbook.com]

- 5. 2-Demethyl Colchicine CAS#: 102491-80-5 [amp.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]

- 14. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis and Natural Provenance of 2-Demethylcolchicine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract